molecular formula C8H8N4S B2973540 3-Amino-1-(2-cyanophenyl)thiourea CAS No. 1368792-16-8

3-Amino-1-(2-cyanophenyl)thiourea

Cat. No.: B2973540
CAS No.: 1368792-16-8
M. Wt: 192.24
InChI Key: PLSSLYVYKWHYOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-(2-cyanophenyl)thiourea is an organosulfur compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties . The structure of this compound includes an amino group, a cyanophenyl group, and a thiourea moiety, making it a versatile compound in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-cyanophenyl)thiourea can be achieved through various methods. One common approach involves the reaction of 2-cyanophenyl isothiocyanate with an amine under mild conditions. This reaction typically uses dimethylbenzene as a solvent and is carried out under nitrogen protection to prevent oxidation . The yields of this reaction can be quite high, often exceeding 90%, making it an efficient method for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of low-toxicity, low-cost reagents, and safe reaction conditions is crucial for industrial applications. The scalability of the synthesis method ensures that the compound can be produced in large quantities for commercial use .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2-cyanophenyl)thiourea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed to reduce the compound.

    Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

3-Amino-1-(2-cyanophenyl)thiourea has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-cyanophenyl)thiourea involves its interaction with molecular targets and pathways within biological systems. The compound can inhibit enzymes such as acetylcholinesterase and glucose-6-phosphatase, leading to various biological effects . Its ability to scavenge free radicals and inhibit oxidative stress also contributes to its therapeutic potential.

Comparison with Similar Compounds

3-Amino-1-(2-cyanophenyl)thiourea can be compared with other thiourea derivatives and similar compounds:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-amino-3-(2-cyanophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c9-5-6-3-1-2-4-7(6)11-8(13)12-10/h1-4H,10H2,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSSLYVYKWHYOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=S)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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